molecular formula C13H13ClN2OS B2485253 2-Chloro-N-(4-cyanothian-4-yl)benzamide CAS No. 1465346-94-4

2-Chloro-N-(4-cyanothian-4-yl)benzamide

Cat. No. B2485253
CAS RN: 1465346-94-4
M. Wt: 280.77
InChI Key: BBEWCLMOTAVNBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2-Chloro-N-(4-cyanothian-4-yl)benzamide often involves efficient synthetic methodologies that exploit the reactivity of certain functionalities to construct new heterocycles. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide by an efficient method has been reported, highlighting the importance of cyanomethylene functionality in constructing new heterocycles hybrid with 1,3,4-thiadiazole moiety (Mohamed et al., 2020).

Molecular Structure Analysis

The structural characterization of similar compounds involves elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra. These techniques have been utilized to characterize compounds structurally and evaluate their insecticidal activity against specific pests, such as the cotton leaf worm (Mohamed et al., 2020).

Scientific Research Applications

Melanoma Cytotoxicity

Alkylating benzamides, including derivatives related to the compound , have shown potential in targeting melanotic melanoma. These compounds, when conjugated with cytostatics such as chlorambucil, demonstrate enhanced cytotoxicity against melanoma cells. The targeting effect of these benzamide derivatives could lead to improved drug delivery systems for melanoma therapy, offering a pathway for selective in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing capabilities for fluoride anions. These compounds undergo a drastic color transition in response to fluoride anion in solution, demonstrating potential applications in environmental monitoring and chemical sensing (Younes et al., 2020).

Insecticidal Activity

The synthesis of compounds related to 2-Chloro-N-(4-cyanothian-4-yl)benzamide has been explored for the development of novel heterocyclic compounds with insecticidal activity. These compounds, particularly those hybridized with a 1,3,4-thiadiazole moiety, have been evaluated against pests such as the cotton leaf worm, showing promising insecticidal properties (Mohamed et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural characterization of novel benzamide derivatives, including those with benzothiazol-2-yl and cyano functionalities, have been extensively studied. These investigations provide insights into the potential applications of these compounds in the development of new materials and pharmaceutical agents (Ćaleta et al., 2008).

Phosphonium Ylides Synthesis

Benzamide derivatives have been utilized in the synthesis of phosphonium ylides containing cyano groups. These compounds show potential in the development of new synthetic methodologies for the preparation of heterocyclic compounds (Smolii et al., 2001).

Mechanism of Action

The mechanism of action of benzamides depends on their specific structure and the context in which they are used. For example, some benzamides are used as inhibitors in biological systems .

Safety and Hazards

Benzamides can have various safety and hazard profiles depending on their specific structure. For example, 2-Chlorobenzamide has the hazard statements H330-H302-H315-H319-H335, indicating that it is fatal if inhaled, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzamides are a significant area of research in the pharmaceutical industry. As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-chloro-N-(4-cyanothian-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c14-11-4-2-1-3-10(11)12(17)16-13(9-15)5-7-18-8-6-13/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEWCLMOTAVNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-cyanothian-4-yl)benzamide

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